

# Application Notes and Protocols for CITCO Administration in Humanized CAR Mice

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## Compound of Interest

Compound Name: Z-CITCO

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## Introduction

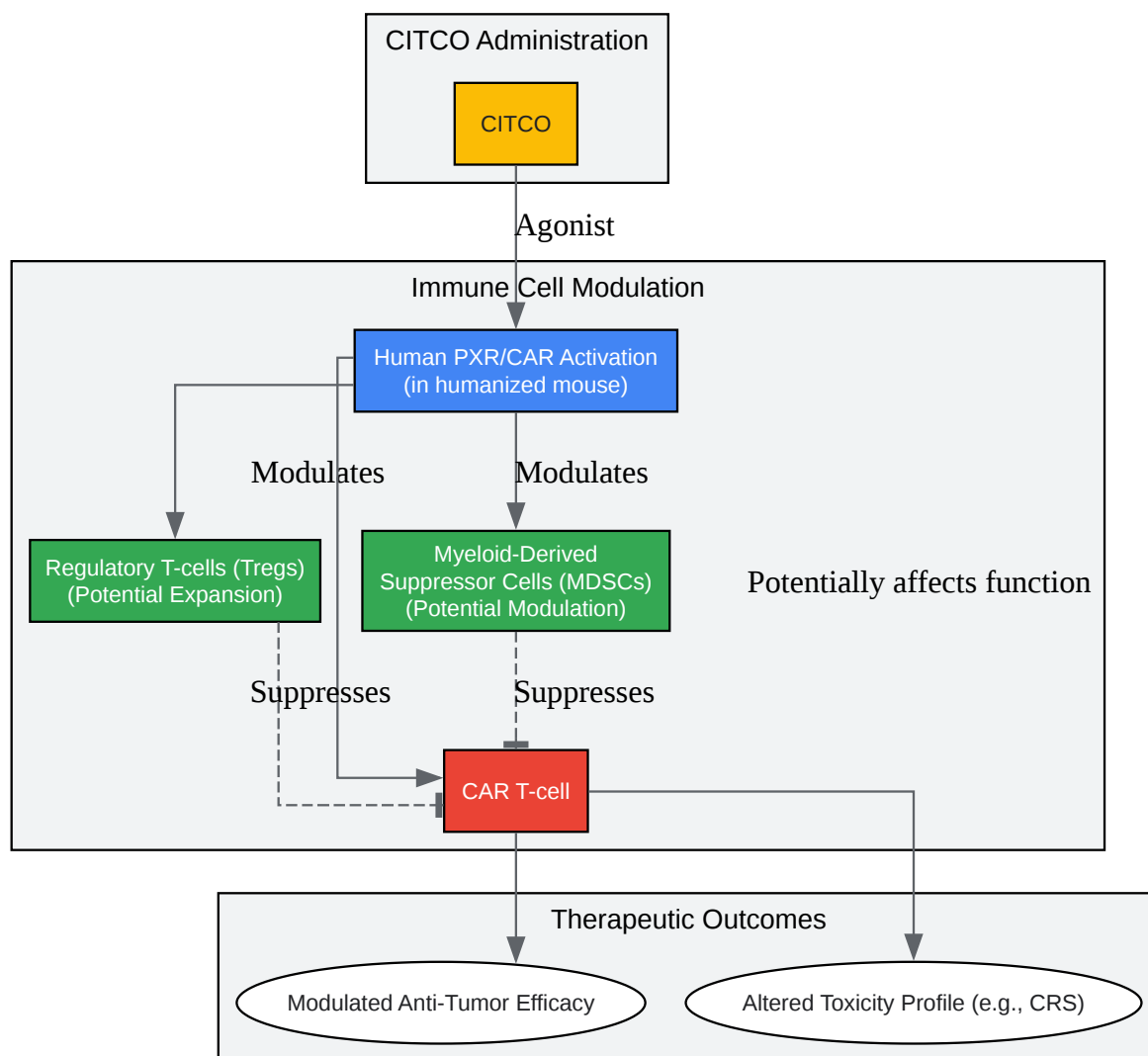
Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary approach in oncology. However, enhancing its efficacy and managing its toxicities, such as Cytokine Release Syndrome (CRS) and neurotoxicity, remain key challenges. Humanized mouse models, particularly immunodeficient strains like the NOD-scid IL2Rgammanull (NSG) mouse, are critical for the preclinical evaluation of CAR T-cell therapies.[1][2] These models allow for the engraftment of human tumors and the assessment of human CAR T-cells in an in vivo setting that can recapitulate aspects of human anti-tumor responses and toxicities.[3][4]

This document provides a detailed protocol for the administration of 6-(4-chlorophenyl)imidazo[2,1-b][5][6]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) in humanized mice undergoing CAR T-cell therapy. CITCO is a potent agonist of the human Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), but not their murine counterparts.[7][8] Activation of these xenobiotic receptors has been shown to have immunomodulatory effects, including the potential to influence T-cell function and cytokine production.[9]

The administration of CITCO in this context is hypothesized to modulate the CAR T-cell response, potentially by altering the tumor microenvironment or directly affecting T-cell function, thereby impacting therapeutic efficacy and toxicity profiles. This protocol outlines the

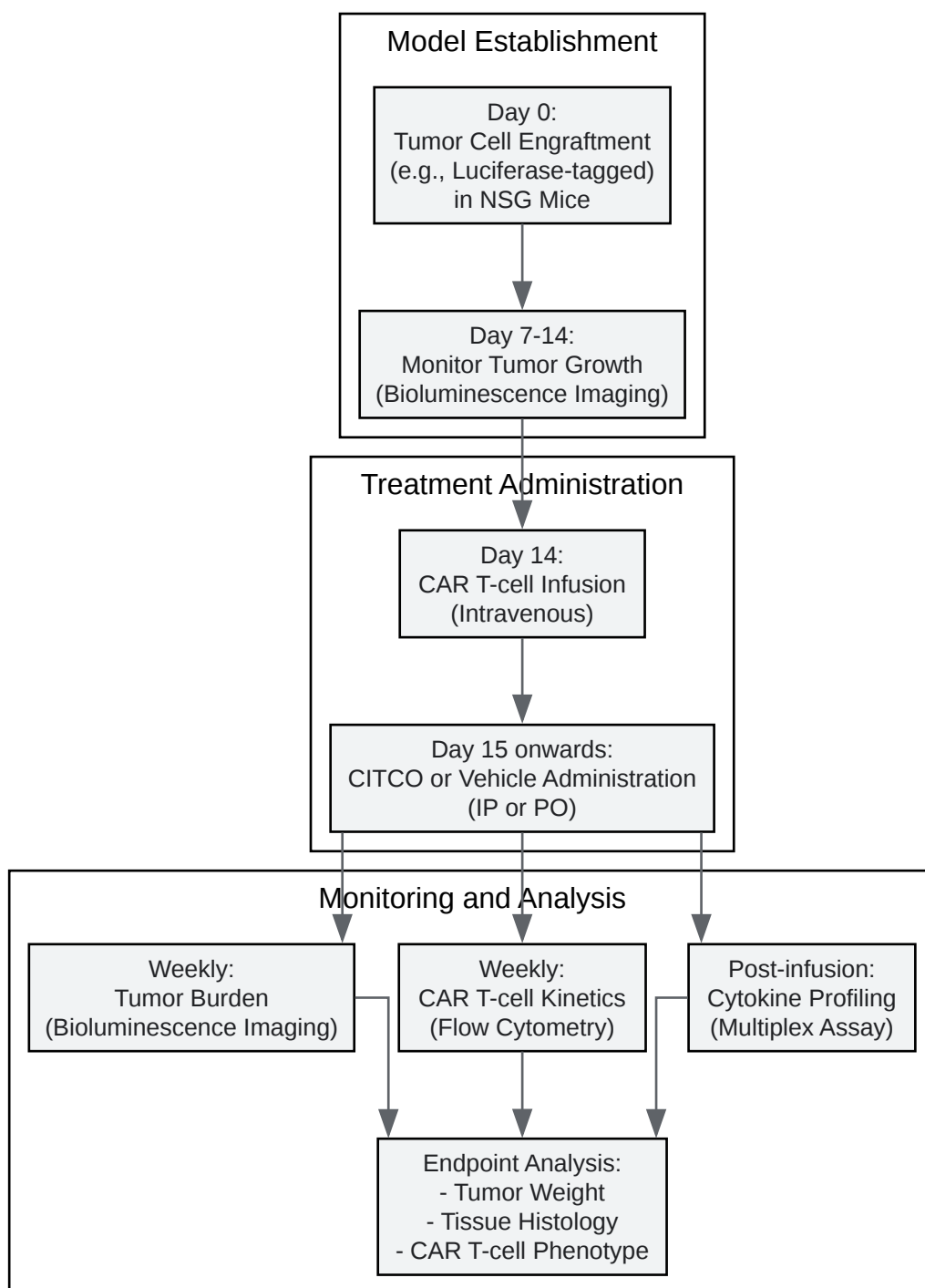
preparation of CITCO, its administration in a humanized CAR T-cell mouse model, and the subsequent monitoring of therapeutic and adverse effects.

## Signaling Pathway and Experimental Workflow



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**Figure 1:** Hypothesized signaling pathway of CITCO in humanized CAR T-cell models.



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**Figure 2:** General experimental workflow for CITCO administration in a humanized CAR T-cell mouse model.

## Quantitative Data Summary

Parameter	Vehicle Control Group	CITCO-Treated Group	Method of Measurement
Tumor Burden	Bioluminescence Imaging (photons/sec)		
Baseline (Day 14)	X ± SD	Y ± SD	
Week 1 Post-Treatment	X ± SD	Y ± SD	
Week 2 Post-Treatment	X ± SD	Y ± SD	
Endpoint	X ± SD	Y ± SD	
CAR T-cell Expansion	Flow Cytometry (% of CD45+ cells)		
Peak Expansion (Day 7-10)	X ± SD	Y ± SD	
Persistence (Endpoint)	X ± SD	Y ± SD	
Cytokine Levels (Peak)	Multiplex Immunoassay (pg/mL)		
IFN-γ	X ± SD	Y ± SD	
IL-6	X ± SD	Y ± SD	
IL-2	X ± SD	Y ± SD	
TNF-α	X ± SD	Y ± SD	
Immune Cell Subsets	Flow Cytometry (% of CD45+ cells)		
Regulatory T-cells (Tregs)	X ± SD	Y ± SD	

Myeloid-Derived Suppressor Cells (MDSCs)	X ± SD	Y ± SD
CAR T-cell Phenotype	Flow Cytometry (% of CAR+ cells)	
Exhaustion Markers (e.g., PD-1, TIM-3)	X ± SD	Y ± SD

## Experimental Protocols

### Protocol 1: Preparation of CITCO Formulation

Objective: To prepare a sterile solution of CITCO for intraperitoneal (IP) or oral (PO) administration in mice.

Materials:

- CITCO powder
- Sterile corn oil
- Sterile 1.5 mL microcentrifuge tubes or glass vials
- Vortex mixer
- Heating block or water bath set to 37-42°C
- Sterile syringes and needles (27-30 gauge for IP, gavage needle for PO)

Procedure:

- Calculate the required amount of CITCO: For a 20 mg/kg dose in a 25 g mouse, you will need 0.5 mg of CITCO per mouse. It is advisable to prepare a stock solution for a cohort of animals.
- Preparation of 2 mg/mL stock solution:

- In a sterile tube, add 10 mg of CITCO powder.
- Add 5 mL of sterile corn oil.
- Warm the mixture at 37-42°C for 30-60 minutes to aid dissolution.[\[10\]](#)
- Vortex vigorously at regular intervals until the CITCO is completely dissolved. The solution should be clear.[\[11\]](#)
- Protect the solution from light by wrapping the tube in aluminum foil.
- Dosing:
  - For a 20 mg/kg dose, administer 10 µL of the 2 mg/mL solution per gram of body weight. For a 25 g mouse, this corresponds to a 250 µL injection volume.
  - Administer via intraperitoneal injection or oral gavage.

## Protocol 2: Humanized CAR T-cell Mouse Model and CITCO Administration

Objective: To evaluate the effect of CITCO on CAR T-cell therapy in a humanized mouse model.

Materials:

- NOD-scid IL2Rgammanull (NSG) mice (6-8 weeks old)
- Luciferase-expressing human tumor cells (e.g., Nalm-6 for B-cell malignancies)
- Human anti-CD19 CAR T-cells
- CITCO formulation (from Protocol 1)
- Sterile PBS
- D-luciferin

Procedure:

- Tumor Engraftment:
  - On Day 0, intravenously inject  $0.5-1.0 \times 10^6$  luciferase-expressing tumor cells in 100  $\mu\text{L}$  of sterile PBS into each NSG mouse.[\[12\]](#)
- Tumor Burden Monitoring (Baseline):
  - On Day 14, perform bioluminescence imaging to confirm tumor engraftment and establish baseline tumor burden.[\[5\]](#)
- CAR T-cell Infusion:
  - On Day 14, intravenously inject  $5 \times 10^6$  CAR T-cells in 100  $\mu\text{L}$  of sterile PBS.[\[12\]](#)
- CITCO Administration:
  - Beginning on Day 15, administer 20 mg/kg of CITCO or vehicle (corn oil) daily via IP injection or oral gavage.
- Post-Treatment Monitoring:
  - Tumor Burden: Perform bioluminescence imaging weekly to monitor tumor progression or regression.[\[6\]](#)[\[13\]](#)
  - CAR T-cell Kinetics: Collect peripheral blood weekly via tail vein bleed to monitor the frequency and phenotype of CAR T-cells using flow cytometry.
  - Cytokine Release Syndrome (CRS): Collect peripheral blood at time points post-CAR T infusion (e.g., 6 hours, 24 hours, 3 days, 7 days) to measure human cytokine levels using a multiplex immunoassay.[\[14\]](#)[\[15\]](#)
  - Clinical Monitoring: Monitor mouse weight, body condition, and signs of toxicity daily.
- Endpoint Analysis:
  - At the study endpoint (defined by tumor burden, clinical signs, or a pre-determined time point), euthanize mice and collect tumors, spleens, and bone marrow for histological

analysis and flow cytometric characterization of tumor infiltration and CAR T-cell populations.

## Protocol 3: Monitoring of CAR T-cells and Immune Subsets by Flow Cytometry

Objective: To quantify and phenotype CAR T-cells and other human immune cell subsets in the peripheral blood of humanized mice.

Materials:

- Peripheral blood collected in EDTA tubes
- Red blood cell lysis buffer
- FACS buffer (PBS with 2% FBS)
- Fluorochrome-conjugated antibodies (see table below)
- Flow cytometer

Example Flow Cytometry Panel:



Marker	Fluorochrome	Purpose
hCD45	PerCP	Identify human hematopoietic cells
hCD3	APC	Identify T-cells
CAR detection reagent	Biotin-Strep-PE	Identify CAR-expressing T-cells
hCD4	FITC	T-helper cell subset
hCD8	APC-Cy7	Cytotoxic T-cell subset
hCD25	PE-Cy7	Activation / Treg marker
FoxP3	Alexa Fluor 488	Treg marker (requires intracellular staining)
PD-1	BV421	Exhaustion marker
TIM-3	BV605	Exhaustion marker
hCD11b	Pacific Blue	Myeloid cell marker
hCD33	PE-Dazzle594	Myeloid cell marker
Gr-1 (Ly-6G/C)	BV786	MDSC marker

#### Procedure:

- Sample Preparation:
  - Collect 50-100  $\mu$ L of peripheral blood.
  - Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions.
  - Wash the remaining cells with FACS buffer.
- Staining:
  - Resuspend cells in FACS buffer.

- Perform an Fc block to prevent non-specific antibody binding.
- Add the surface antibody cocktail and incubate for 30 minutes at 4°C in the dark.
- If staining for intracellular markers (e.g., FoxP3), proceed with a fixation and permeabilization kit according to the manufacturer's protocol, followed by intracellular antibody staining.
- Wash the cells and resuspend in FACS buffer for analysis.
- Data Acquisition and Analysis:
  - Acquire samples on a flow cytometer.
  - Gate on live, singlet, human CD45+ cells to analyze immune cell populations. Further gate on CD3+ cells to analyze T-cell subsets and CAR T-cells.

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